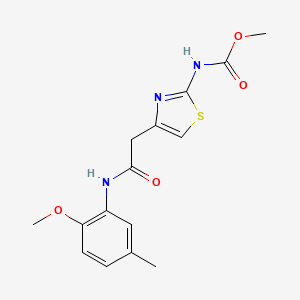

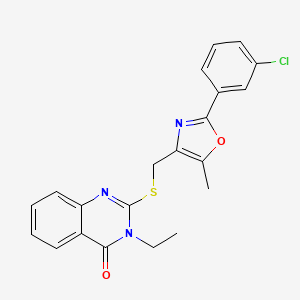

N-(1-(furan-3-yl)propan-2-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing furan rings. These agents exhibit activity against both gram-positive and gram-negative bacteria . Investigating the antibacterial properties of N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide could provide valuable insights for combating microbial resistance.

Antifungal Properties

Furans have also demonstrated antifungal activity. Studying the effects of this compound on yeast-like fungi, such as Candida albicans, could contribute to our understanding of its potential as an antifungal agent .

Cytotoxic Effects

Chalcones, a class of compounds containing furan moieties, have shown cytotoxic effects against lung carcinoma. Investigating whether N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide shares similar properties could be relevant for cancer research .

Potential Diuretic and Muscle Relaxant Activities

Furan-containing compounds have been investigated for their diuretic and muscle relaxant properties. Further research on this compound’s effects in these areas may reveal novel therapeutic applications .

Other Therapeutic Possibilities

Beyond the mentioned applications, furans have been associated with various other therapeutic benefits, including anti-ulcer, anti-protozoal, and anti-anxiety effects. While specific data on N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide is limited, exploring its potential in these diverse areas could yield exciting discoveries .

Mecanismo De Acción

Target of Action

They are known to interact with various enzymes and receptors in the body, which can lead to a variety of physiological effects .

Mode of Action

Furan and thiophene derivatives often exert their effects by interacting with biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan and thiophene derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

These properties can greatly affect a compound’s bioavailability and are crucial for understanding its pharmacological profile .

Result of Action

Furan and thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structures and targets .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how “N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide” interacts with its targets and exerts its effects .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-9(7-10-4-5-15-8-10)12-17(13,14)11-3-2-6-16-11/h2-6,8-9,12H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTOXRBEOIBSGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)

![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)

![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)

![Methyl 4-[[2-(4-methylpiperidine-1-carbonyl)phenyl]carbamothioylamino]-4-oxobutanoate](/img/structure/B2569798.png)

![(8-Tert-butyl-1-oxa-4-azaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B2569802.png)

triazin-2-yl)sulfanyl)acetate](/img/structure/B2569804.png)